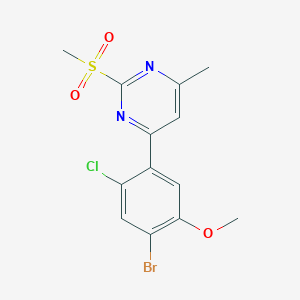
4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-cloro-5-metoxifenil)-6-metil-2-(metilsulfonil)pirimidina es un compuesto orgánico complejo que pertenece a la clase de las pirimidinas. Este compuesto se caracteriza por la presencia de grupos bromo, cloro y metoxi unidos a un anillo fenilo, que a su vez está conectado a un anillo pirimidina. La estructura única del compuesto lo convierte en un tema de interés en varios campos de la investigación científica, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-Bromo-2-cloro-5-metoxifenil)-6-metil-2-(metilsulfonil)pirimidina típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Bromación y Cloración: El anillo fenilo se broma y clora primero para introducir los átomos de bromo y cloro en las posiciones deseadas.
Metoxilación: Luego se introduce el grupo metoxi a través de una reacción de metoxilación.
Formación del Anillo Pirimidina: El anillo pirimidina se forma al reaccionar el compuesto fenilo sustituido con reactivos apropiados en condiciones controladas.
Metilación y Sulfonilación: Finalmente, se introducen los grupos metil y metilsulfonil para completar la síntesis.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, control de temperatura y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(4-Bromo-2-cloro-5-metoxifenil)-6-metil-2-(metilsulfonil)pirimidina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales usando reactivos apropiados.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes productos.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento para formar moléculas más grandes.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-cloro-5-metoxifenil)-6-metil-2-(metilsulfonil)pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Bromo-2-cloro-5-metoxifenil)-6-metil-2-(metilsulfonil)pirimidina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Los objetivos moleculares y vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Bromo-2-cloro-5-metoxifenil dietilcarbamato
- 4-Bromo-2-cloro-5-metoxipirida
- (4-Bromo-2-cloro-5-metoxifenil)ácido bórico
Singularidad
4-(4-Bromo-2-cloro-5-metoxifenil)-6-metil-2-(metilsulfonil)pirimidina es única debido a su combinación específica de grupos funcionales y su núcleo pirimidina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C13H12BrClN2O3S |
|---|---|
Peso molecular |
391.67 g/mol |
Nombre IUPAC |
4-(4-bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C13H12BrClN2O3S/c1-7-4-11(17-13(16-7)21(3,18)19)8-5-12(20-2)9(14)6-10(8)15/h4-6H,1-3H3 |
Clave InChI |
VUWZQSFKDJLTDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)S(=O)(=O)C)C2=CC(=C(C=C2Cl)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


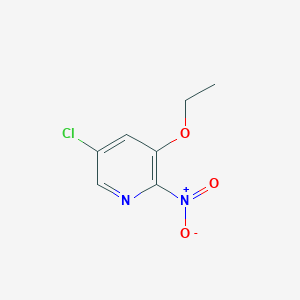


![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

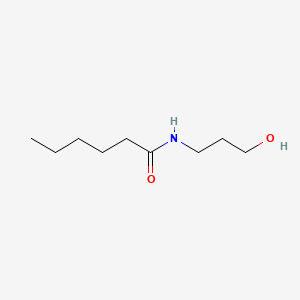
![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
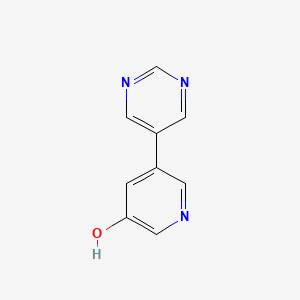

![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
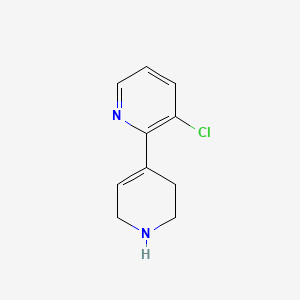


![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)
